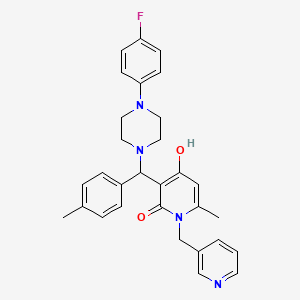

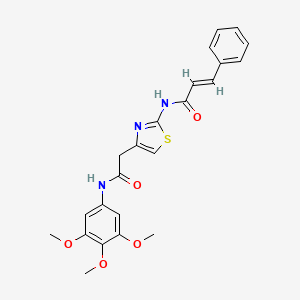

![molecular formula C29H25FN2OS B2697937 3-(4-ethylphenyl)-8-fluoro-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide CAS No. 1223848-28-9](/img/structure/B2697937.png)

3-(4-ethylphenyl)-8-fluoro-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(4-ethylphenyl)-8-fluoro-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide” is a chemical compound with the molecular formula C29H25FN2OS. It is a derivative of thieno[3,2-c]quinoline .

Synthesis Analysis

The synthesis of thieno[3,2-c]quinoline derivatives often involves cyclization reactions of substituted thiophenes . The most reported reactions are Bischler-Napieralski, Suzuki−Miyaura−Schlüter, Pictet-Spengler, Stille coupling, and Friedlander and Beckmann rearrangement reaction .Molecular Structure Analysis

The molecular structure of “3-(4-ethylphenyl)-8-fluoro-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide” consists of a thieno[3,2-c]quinoline core, which is a bicyclic system containing a thiophene and a quinoline ring . The compound also contains ethylphenyl, phenylpropyl, and carboxamide functional groups.Chemical Reactions Analysis

The chemical reactions associated with thieno[3,2-c]quinoline derivatives are diverse. The most reported reactions are Bischler-Napieralski, Suzuki−Miyaura−Schlüter, Pictet-Spengler, Stille coupling, and Friedlander and Beckmann rearrangement reaction .科学的研究の応用

Radioligand Development for PET Imaging

Quinoline-2-carboxamide derivatives have been explored as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). These compounds, including variations labeled with carbon-11, show high specific binding to PBR in various organs, suggesting their utility in PET imaging for diagnostic purposes (Matarrese et al., 2001).

Molecular Labeling and Receptor Antagonists

Functionalization through lithiation of quinoline-carboxamide compounds has been applied to the labeling of NK-3 receptor antagonists with carbon-11. This methodology supports the synthesis of radioactively labeled compounds for in vivo study of specific receptors by PET, highlighting its application in drug development and neuroscientific research (Bennacef et al., 2007).

Fluorophores for Biochemical Studies

Quinoline derivatives are known as efficient fluorophores widely used in biochemistry and medicine for studying various biological systems. Their ability to act as DNA fluorophores makes them valuable in the search for new, more sensitive, and selective compounds for biological imaging and diagnostics (Aleksanyan & Hambardzumyan, 2013).

Synthesis of Heterocyclic Compounds

The synthesis of novel heterocyclic compounds, such as thieno[3,2-c]quinoline derivatives, has been explored for their potential in creating new materials with unique optical properties. These compounds are of interest in the development of organic electronics and photonics, demonstrating the chemical versatility and application breadth of quinoline derivatives (Mekheimer et al., 2005).

特性

IUPAC Name |

3-(4-ethylphenyl)-8-fluoro-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25FN2OS/c1-2-19-10-12-21(13-11-19)26-24-18-32-25-15-14-22(30)17-23(25)27(24)34-28(26)29(33)31-16-6-9-20-7-4-3-5-8-20/h3-5,7-8,10-15,17-18H,2,6,9,16H2,1H3,(H,31,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTNMNUETYPSLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=C(SC3=C4C=C(C=CC4=NC=C23)F)C(=O)NCCCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-ethylphenyl)-8-fluoro-N-(3-phenylpropyl)thieno[3,2-c]quinoline-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2697857.png)

![7-(((2-aminoethyl)thio)methyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one dihydrochloride](/img/structure/B2697858.png)

![8-(3-Chloro-1H-indole-2-carbonyl)-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2697859.png)

![2-(3-(4-(4-fluorophenyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2697862.png)

![4-(4-acetylphenyl)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2697863.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dichlorobenzamide](/img/structure/B2697865.png)

![3-chloro-N-(3-chloro-2-methylphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2697868.png)